molecular formula C11H13NO2 B2853291 Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate CAS No. 1175087-38-3

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate

Cat. No. B2853291
CAS RN: 1175087-38-3
M. Wt: 191.23
InChI Key: WUOWSMMMIWBRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate, also known as ethyl 2-methyl-3-(2-pyridinyl)-2-propenoate or EMP, is a chemical compound that belongs to the pyridine family. It is a yellowish oil that is soluble in organic solvents and is commonly used in scientific research. This compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.
Biochemical and Physiological Effects:
Ethyl 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate in lab experiments is its availability and ease of synthesis. In addition, it has been shown to exhibit various biological activities, making it a promising compound for drug discovery and development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate. One of the potential applications is in the development of new antimicrobial agents, as it has been shown to exhibit potent activity against various microorganisms. Another potential application is in the development of new anticancer agents, as it has been shown to possess antitumor activity. Furthermore, it may also be used as a starting material for the synthesis of new bioactive compounds with potential therapeutic applications.

Synthesis Methods

The synthesis of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate can be achieved through several methods. One of the most common methods is the Knoevenagel condensation reaction, which involves the reaction of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate acetoacetate and 2-pyridinecarboxaldehyde in the presence of a base catalyst. Another method involves the reaction of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate cyanoacetate with 2-pyridinecarboxaldehyde in the presence of a base catalyst.

Scientific Research Applications

Ethyl 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has been used as a starting material for the synthesis of various bioactive compounds, such as pyridine-2,6-dicarboxylic acid derivatives and pyridine-2-carboxamide derivatives.

properties

IUPAC Name

ethyl (E)-2-methyl-3-pyridin-2-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)8-10-6-4-5-7-12-10/h4-8H,3H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOWSMMMIWBRDY-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=CC=N1)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate

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